2'-(N-Methylanthraniloyl) Guanosine 3',5'-Cyclic Monophosphate Sodium Salt

CAS No.:

Cat. No.: VC18370021

Molecular Formula: C18H18N6NaO8P

Molecular Weight: 500.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H18N6NaO8P |

|---|---|

| Molecular Weight | 500.3 g/mol |

| IUPAC Name | sodium;[(4aR,6R,7R,7aR)-6-(2-amino-6-oxo-1H-purin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-(methylamino)benzoate |

| Standard InChI | InChI=1S/C18H19N6O8P.Na/c1-20-9-5-3-2-4-8(9)17(26)31-13-12-10(6-29-33(27,28)32-12)30-16(13)24-7-21-11-14(24)22-18(19)23-15(11)25;/h2-5,7,10,12-13,16,20H,6H2,1H3,(H,27,28)(H3,19,22,23,25);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1 |

| Standard InChI Key | YSPAKCFRSSBJJK-KHXPSBENSA-M |

| Isomeric SMILES | CNC1=CC=CC=C1C(=O)O[C@@H]2[C@H]3[C@@H](COP(=O)(O3)[O-])O[C@H]2N4C=NC5=C4N=C(NC5=O)N.[Na+] |

| Canonical SMILES | CNC1=CC=CC=C1C(=O)OC2C3C(COP(=O)(O3)[O-])OC2N4C=NC5=C4N=C(NC5=O)N.[Na+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

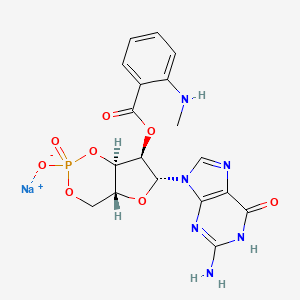

The compound’s structure comprises a guanine base linked to a ribose ring, which is esterified at the 2'-position by an N-methylanthraniloyl group. The cyclic phosphate bridge between the 3' and 5' hydroxyl groups stabilizes the molecule, while the sodium counterion ensures solubility in aqueous buffers. Key structural features include:

-

Ribose Modification: The MANT group introduces a fluorescent anthraniloyl chromophore, enabling real-time tracking of cGMP-protein interactions .

-

Cyclic Phosphate: The 3',5'-cyclic phosphate moiety mimics endogenous cGMP, allowing competitive binding to cGMP-dependent kinases and phosphodiesterases.

-

Stereochemistry: The compound exhibits specific stereoisomerism (4aR,6R,7R,7aR configuration), critical for its biological activity.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 500.3 g/mol | |

| CAS Number | 83707-15-7 | |

| UV Absorption (pH 7) | : 252 nm (), 350 nm () | |

| Solubility | >10 mg/mL in water |

Spectroscopic Characteristics

Synthesis and Preparation

Synthetic Route

The synthesis involves a three-step process:

-

cGMP Isolation: Guanosine 3',5'-cyclic monophosphate is purified from enzymatic hydrolysis of GTP.

-

Esterification: The 2'-hydroxyl group of cGMP reacts with N-methylisatoic anhydride in dimethylformamide (DMF) under alkaline conditions (pH 8–9) at 25°C.

-

Sodium Salt Formation: The product is treated with sodium hydroxide to replace the proton on the phosphate group, enhancing aqueous solubility.

Optimization Challenges

-

Yield: Typical yields range from 40–60%, limited by side reactions at the purine N7 position .

-

Purity: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, critical for avoiding off-target effects in assays.

Biological Activity and Mechanistic Insights

cGMP-Dependent Signaling

The compound competes with endogenous cGMP for binding to:

-

Protein Kinase G (PKG): Activation of PKG regulates vascular smooth muscle relaxation and cardiac contractility .

-

Phosphodiesterases (PDEs): Inhibition of PDE5 (e.g., in erectile dysfunction therapy) amplifies cGMP signaling.

-

Cyclic Nucleotide-Gated Ion Channels: Modulates phototransduction in retinal cells .

Fluorescence Applications

-

Binding Kinetics: The MANT group’s environment-sensitive fluorescence allows quantification of ligand-protein dissociation constants () .

-

High-Throughput Screening: Used in FRET-based assays to identify cGMP pathway modulators for drug discovery.

Table 2: Comparative Analysis of Cyclic Nucleotides

| Property | 2'-MANT-cGMP | cGMP | cAMP |

|---|---|---|---|

| Fluorescence | Yes (λ<sub>em</sub> 445 nm) | No | No |

| PKG Activation EC<sub>50</sub> | 0.8 µM | 0.5 µM | N/A |

| PDE5 Inhibition IC<sub>50</sub> | 12 nM | 10 nM | >1 µM |

| Source |

Research Findings and Clinical Implications

Neurological Applications

Studies in hippocampal neurons demonstrate that 2'-MANT-cGMP enhances long-term potentiation (LTP) by 35% compared to native cGMP, suggesting utility in cognitive disorder research.

Future Directions

Synthesis Advancements

-

Enzymatic Modification: Leveraging acyltransferases for regioselective MANT group attachment could improve yields to >80%.

-

Nanoparticle Delivery: Encapsulation in lipid nanoparticles may enhance cellular uptake in vivo .

Therapeutic Exploration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume